3-(3-Chloro-2-fluorophenyl)propanoic acid hcl
Description
3-(3-Chloro-2-fluorophenyl)propanoic acid HCl is a halogenated aromatic carboxylic acid derivative. Its molecular formula is C₉H₉Cl₂FO₂ (including the hydrochloride salt), with a molecular weight of 239.07 g/mol . The compound features a propanoic acid backbone attached to a phenyl ring substituted with chlorine at position 3 and fluorine at position 2. This substitution pattern enhances its electronic and steric properties, making it relevant in medicinal chemistry and organic synthesis. The hydrochloride salt form improves solubility in polar solvents, which is advantageous for biological applications . Available at 98% purity, it is marketed for research and industrial use .
Properties
Molecular Formula |
C9H9Cl2FO2 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
3-(3-chloro-2-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8ClFO2.ClH/c10-7-3-1-2-6(9(7)11)4-5-8(12)13;/h1-3H,4-5H2,(H,12,13);1H |
InChI Key |
UPIMEDNVFXRAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride typically involves the reaction of 3-chloro-2-fluorobenzene with propanoic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted phenylpropanoic acids .
Scientific Research Applications
Applications in Organic Synthesis
3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Amidation : Forming amides through reaction with amines.
- Coupling Reactions : Used as a coupling agent in peptide synthesis.
Example Reactions
| Reaction Type | Description |
|---|---|
| Esterification | Reaction with alcohols to produce esters, useful in pharmaceutical formulations. |
| Amidation | Interaction with amines to yield amides, important for drug development. |
| Coupling Reactions | Employed in synthesizing peptides and other biologically active compounds. |
Biological Research Applications
The compound has been investigated for its biological activities, particularly its interactions with enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of specific biological pathways, which can be beneficial in various therapeutic contexts.
Key Findings
- Enzyme Inhibition : Studies have shown that 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
- Neurotransmitter Modulation : The compound has been linked to modulation of neurotransmitter systems, indicating its potential role in neurological research .
Medicinal Chemistry Applications
In medicinal chemistry, 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride is being explored for its therapeutic potential. Its ability to interact selectively with biological targets makes it a candidate for drug development aimed at various diseases.
Case Studies
- Therapeutic Potential : Research demonstrated that compounds with similar structures could influence neurotransmitter release mechanisms, highlighting their relevance in treating neurological conditions .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound suggest that the halogen substituents enhance its bioactivity and stability, making it suitable for further development as a therapeutic agent .
Summary of Research Findings
The following table summarizes key research findings related to the applications of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride:
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Variations
3-(3-Chloro-2-iodophenyl)propanoic Acid
- CAS : 1261671-58-2
- Formula : C₉H₈ClIO₂
- Molecular Weight : 310.51 g/mol
- Key Differences : Replaces fluorine with iodine, increasing molecular weight and lipophilicity. Iodine’s larger atomic size may alter binding affinity in biological systems compared to fluorine .
3-[(3-Chloro-4-fluorophenyl)sulfonyl]propanoic Acid
- CAS : 117970-90-8
- Formula : C₉H₈ClFO₄S
- Molecular Weight : 266.67 g/mol
- Key Differences: Incorporates a sulfonyl group (-SO₂-) instead of a propanoic acid chain. The chloro-fluoro substitution at positions 3 and 4 (vs. 3 and 2 in the target compound) modifies electronic effects and steric hindrance .
Amino Acid Derivatives
(2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanol Hydrochloride
- CAS: Not specified
- Formula: C₉H₁₀ClFINO₂
- Molecular Weight : 345.54 g/mol
- Key Differences: Substitutes the carboxylic acid group with an amino alcohol (-NH₂ and -OH).
2-Chloro-L-phenylalanine
- CAS : 103253-15-2
- Formula: C₉H₁₀ClNO₂
- Molecular Weight : 213.63 g/mol
- Key Differences: Features an amino acid backbone (alanine derivative) with a chlorine substituent at the phenyl ring’s ortho position. The absence of fluorine and presence of an amino group introduce zwitterionic properties, affecting pH stability .
Pharmacologically Active Derivatives
(S)-2-(5-(3-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxamido)-3-(4-nitrophenyl)propanoic Acid
Simplified Analogues
3-Chloropropionic Acid
Key Findings and Implications
- Substituent Effects : Fluorine’s electronegativity and small size enhance metabolic stability compared to bulkier halogens like iodine .
- Functional Group Impact: Carboxylic acid derivatives (e.g., target compound) exhibit higher acidity and solubility than amino alcohol or sulfonyl analogues .
- Biological Relevance : Structural complexity (e.g., pyrazole rings in ) correlates with targeted pharmacological activity, emphasizing the importance of rational design.
Biological Activity
3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride is an organic compound with notable biological activity, characterized by its unique molecular structure, which includes both chlorine and fluorine substituents on the phenyl ring. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in modulating enzyme activity and influencing various biochemical pathways.
The molecular formula of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride is C₉H₈ClF O₂, with a molecular weight of approximately 239.07 g/mol. The presence of halogen atoms significantly alters the compound's reactivity and interaction with biological targets, making it a subject of extensive study in synthetic chemistry and pharmacology.
Research indicates that 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride may function as an inhibitor or modulator of specific enzymes or receptors. Its structural characteristics enable it to interact with various molecular targets, potentially impacting cellular processes related to inflammation, pain modulation, and other therapeutic areas.
Enzyme Interaction Studies
- Inhibition Studies : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways. For instance, studies suggest that it may affect cyclooxygenase (COX) activity, which is crucial in the synthesis of prostaglandins involved in inflammation.
- Binding Affinity : The binding affinities of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride to various protein targets have been assessed using surface plasmon resonance (SPR) techniques. These studies reveal significant interactions that suggest potential therapeutic applications .
Biological Activity Data
The biological activity of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride can be summarized in the following table:
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of 3-(3-Chloro-2-fluorophenyl)propanoic acid hydrochloride in a murine model. The results indicated a reduction in edema and inflammatory markers when administered at specific dosages, suggesting its potential use as an anti-inflammatory agent.
Case Study 2: Cancer Cell Line Testing
Another study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The findings demonstrated that the compound exhibited significant cytotoxicity with IC₅₀ values of 9 nM and 17 nM, respectively, indicating its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
